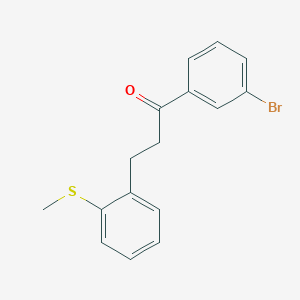

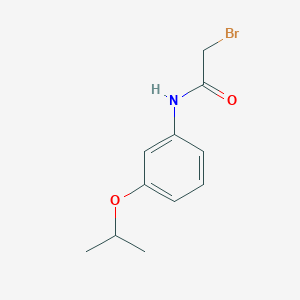

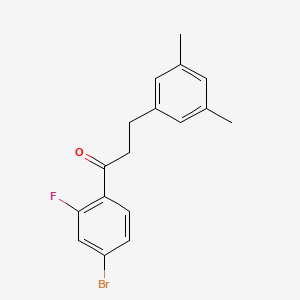

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and fluorine atoms in the molecule suggests that it could be a candidate for further functionalization through various chemical reactions, such as palladium-catalyzed coupling or electrophilic substitution .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of similar compounds has been achieved through palladium-catalyzed reactions, where aryl bromides are treated with a palladium catalyst to introduce multiple aryl groups via C-C and C-H bond cleavages . Another approach involves the use of iodonium bromide derivatives in nucleophilic labeling methods to introduce fluorine atoms . These methods highlight the versatility and complexity of synthesizing such halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated propiophenones can be influenced by the presence of substituents on the aromatic ring. For example, the buttressing effect observed in bromine-substituted fluorenes indicates that steric hindrance can significantly affect the rotational barriers around certain bonds in the molecule . This suggests that in "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone," the bromine and methyl groups could similarly influence the molecule's conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone" can be anticipated by examining reactions of structurally related compounds. Brominated phenols, for example, can undergo electrophilic substitution with rearrangement, leading to various bromination products depending on the reaction conditions . Additionally, the presence of a bromine atom can facilitate further functionalization through palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-phenylene) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are crucial for their potential applications. The solubility, vapor pressure, and other physicochemical properties can be determined experimentally, as has been done for specific nonylphenol isomers . These properties are essential for understanding the behavior of such compounds in biological systems or the environment. Furthermore, the inhibitory properties of bromophenols against human carbonic anhydrase II suggest potential medicinal applications, which would also depend on the compound's physical and chemical characteristics .

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms : Studies have explored the synthesis and reaction mechanisms of related compounds. For example, Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, leading to various bromo-dimethyl compounds (Koudstaal & Olieman, 2010). Similarly, Brittain et al. (1982) studied the electrophilic substitution with rearrangement in bromination of dimethylphenol (Brittain et al., 1982).

Structural Analysis and Aggregation Behavior : Jackman and Smith (1988) researched the structures of lithium phenolates, including dimethylphenolates, in solution, providing insight into how substituents like bromo and dimethyl groups affect molecular behavior (Jackman & Smith, 1988).

Polymerization Processes : Wang and Percec (1991) described the phase transfer catalyzed polymerization of bromo-dimethylphenol compounds, highlighting their potential in creating polymers with specific properties (Wang & Percec, 1991).

Material Science and Crystallography : Nath and Baruah (2013) presented the polymorphs and solvates of bis-phenols, including dimethylphenol variants, exploring their crystal structures and implications for material science applications (Nath & Baruah, 2013).

Biological and Enzymatic Studies : Nweke and Okpokwasili (2010) investigated the effect of phenolic compounds, including bromophenols and dimethylphenols, on bacterial dehydrogenase activity. This research is significant in understanding the microbial response to these compounds (Nweke & Okpokwasili, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKDLSHGZHIDAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644910 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898780-90-0 |

Source

|

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.